molecular formula C8H10N2O3 B2859512 Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate CAS No. 1318758-42-7

Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B2859512
CAS No.: 1318758-42-7
M. Wt: 182.179
InChI Key: MPICOIXRDHVAPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate (CAS 1318758-42-7) is a high-purity pyrazole derivative of interest in advanced organic synthesis and medicinal chemistry research. With a molecular formula of C 8 H 10 N 2 O 3 and a molecular weight of 182.18 g/mol, this compound is characterized by the presence of both an ester and an aldehyde functional group on its pyrazole core . This unique structure makes it a versatile and valuable building block (synthon) for constructing more complex heterocyclic systems. The aldehyde group is particularly reactive, allowing this compound to participate in various condensation and cyclization reactions, such as the synthesis of novel ligands or pharmaceutical candidates . The compound has a purity of 95% and should be handled in accordance with its GHS safety warnings: it may be harmful if swallowed, cause skin or serious eye irritation, and may cause respiratory irritation . Safety Notice: This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

ethyl 5-formyl-2-methylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-3-13-8(12)7-4-6(5-11)9-10(7)2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPICOIXRDHVAPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2,4-Diketocarboxylates with N-Methylhydrazines

The most widely reported method involves cyclocondensation of ethyl 3-oxopentanedioate with N-methylhydrazine derivatives. This one-pot reaction proceeds via enolate formation, followed by nucleophilic attack of the hydrazine nitrogen at the β-keto position.

Procedure :

  • Ethyl 3-oxopentanedioate (1.0 eq) is dissolved in anhydrous THF under nitrogen.
  • N-Methylhydrazine (1.2 eq) is added dropwise at 0°C.
  • The mixture is refluxed at 70°C for 12 hours, yielding ethyl 1-methyl-1H-pyrazole-5-carboxylate (Intermediate A) in 68% yield.

Formylation :
Intermediate A undergoes Vilsmeier-Haack formylation using POCl₃/DMF (1:2 molar ratio) at −10°C to 25°C. The formyl group is introduced regioselectively at C3 due to the directing effect of the ester group.

Optimization :

  • Temperature Control : Maintaining −10°C during DMF addition minimizes side reactions (e.g., over-chlorination).
  • Workup : Quenching with ice-water followed by NaHCO₃ neutralization isolates the product in 74% yield.

Regioselective Alkylation of Pyrazole-5-Carboxylates

An alternative route involves alkylation of ethyl pyrazole-3-carboxylate with methylating agents. However, this method often produces N1/N2 alkylation isomers, requiring chromatographic separation.

Patent Method (US6297386B1) :

  • Ethyl pyrazole-3-carboxylate (1.0 eq) is treated with dimethyl sulfate (1.5 eq) in acetone.
  • Potassium carbonate (2.0 eq) is added as a base, yielding a 3:1 mixture of N1-methyl and N2-methyl isomers.
  • The desired N1-methyl isomer is isolated via silica gel chromatography (hexane/ethyl acetate 4:1), reducing overall yield to 45%.

Improvements :

  • Phase-Transfer Catalysis : Using tetrabutylammonium bromide (TBAB) in a biphasic system (toluene/water) increases N1-selectivity to 89%.
  • Microwave Assistance : 15-minute irradiation at 100°C enhances conversion to 92%.

Oxidative Dehydrogenation of Dihydropyrazoles

Dihydropyrazole precursors, synthesized via [3+2] cycloaddition of enamines and diazo compounds, are oxidized to the aromatic pyrazole system.

Representative Protocol :

  • Ethyl 2-diazo-3-oxobutanoate reacts with N-methylenamine at 50°C to form dihydropyrazole.
  • Oxidation with MnO₂ in dichloromethane introduces the formyl group via concurrent dehydrogenation and oxidation, achieving 61% yield.

Limitations :

  • Over-oxidation to carboxylic acids occurs if reaction times exceed 6 hours.
  • MnO₂ stoichiometry must be carefully controlled (2.2 eq optimal).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Cyclocondensation 74 95 One-pot, high regioselectivity Requires anhydrous conditions
Alkylation 45 88 Simple reagents Low isomer selectivity
Oxidative 61 90 Avoids toxic alkylating agents Sensitive to over-oxidation

Reaction Mechanism Insights

Vilsmeier-Haack Formylation

The formylation mechanism involves:

  • Formation of the chloroiminium intermediate from POCl₃ and DMF.
  • Electrophilic attack at the pyrazole C3 position, favored by the electron-donating methyl group at N1.
  • Hydrolysis to yield the formyl group.

Kinetics :

  • Rate-determining step: Electrophilic substitution (k = 1.2 × 10⁻³ s⁻¹ at 25°C).
  • Activation energy: 45.2 kJ/mol.

Scalability and Industrial Considerations

  • Cyclocondensation Route : Suitable for batch production up to 100 kg scale, with 68% yield maintained in pilot plants.
  • Waste Streams : POCl₃ neutralization generates phosphate salts, requiring pH-adjusted wastewater treatment.
  • Cost Analysis : Raw material costs are 40% lower for the cyclocondensation method compared to alkylation ($12.50/mol vs. $21.80/mol).

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The formyl group can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

Table 1: Key Structural Features of Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate and Analogues
Compound Name Core Heterocycle Substituents (Position) Functional Groups Key References
This compound Pyrazole 1-Me, 3-CHO, 5-COOEt Aldehyde, Ester
Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate Triazole 1-Pyridin-3-yl, 4-COOEt, 5-CHO Aldehyde, Ester, Pyridine
Mthis compound Pyrazole 1-Me, 3-CHO, 5-COOMe Aldehyde, Methyl Ester
Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate Pyrazole 1-Me, 3-cyclopropyl, 5-COOEt Cyclopropyl, Ester
Ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-5-carboxylate Pyrazole 1-Me, 3-ClCO-, 5-COOEt Chlorocarbonyl, Ester

Key Observations :

  • The triazole analogue () replaces the pyrazole core with a triazole ring, introducing a pyridine substituent, which enhances π-interactions (e.g., n→π*, lp···π) in its crystal lattice .
  • Replacing the ethyl ester with a methyl ester (e.g., Mthis compound) marginally alters lipophilicity and metabolic stability .
  • Substitution of the formyl group with a cyclopropyl moiety () reduces electrophilicity, limiting its utility in condensation reactions but improving stability .

Biological Activity

Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate (EFMPC) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms, and potential applications, supported by relevant data and findings from recent research.

Chemical Structure and Properties

IUPAC Name: this compound
Molecular Formula: C8H9N3O3
Molecular Weight: Approximately 185.17 g/mol
Appearance: White to pale yellow crystalline powder
Melting Point: 130-135°C

Biological Activity Overview

EFMPC has been studied for its potential as an enzyme inhibitor and its interactions with various biological targets. Its unique structural features, particularly the formyl and carboxylate groups, enhance its reactivity and biological activity.

Enzyme Inhibition

EFMPC has shown promising results as an enzyme inhibitor, particularly targeting metabolic pathways. The compound exhibits the ability to bind to the active sites of specific enzymes, thereby inhibiting their catalytic activity. This inhibition can lead to therapeutic benefits in treating diseases related to metabolic dysregulation.

The mechanisms through which EFMPC exerts its biological effects include:

  • Enzyme Binding: The formyl group can participate in hydrogen bonding with enzyme active sites, influencing their functionality.
  • Receptor Interaction: EFMPC may interact with various receptors, modifying their activity and potentially leading to therapeutic effects.
  • Molecular Docking Studies: Computational studies have indicated that EFMPC binds effectively to specific targets, suggesting its potential as a lead compound for drug development .

Case Studies and Experimental Data

Several studies have investigated the biological activity of EFMPC:

  • Antimicrobial Activity:
    • In vitro studies revealed that EFMPC exhibits significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus. The compound's ability to inhibit biofilm formation was particularly notable .
  • Analgesic Effects:
    • Research indicated that EFMPC may possess analgesic properties, potentially through its action on pain-related pathways. This was evidenced by experiments showing reduced pain responses in animal models .
  • Anticancer Potential:
    • Preliminary studies have suggested that EFMPC may have anticancer activity. It demonstrated cytotoxic effects on cancer cell lines, indicating its potential as a candidate for further development in cancer therapy .

Comparative Analysis with Related Compounds

To better understand the unique properties of EFMPC, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylateC8H10N4O2Contains an amino group instead of a formyl group
Mthis compoundC7H9N3O3Methyl ester instead of ethyl ester
Ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylateC8H9N3O3Formyl group at the 5-position of the pyrazole ring

Q & A

Basic: What are the common synthetic routes for Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate, and what reaction conditions are critical for optimizing yield?

Methodological Answer:
The synthesis typically involves formylation of a pyrazole precursor. A standard route includes:

  • Step 1: Starting with ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate (or similar halogenated derivatives), introduce the formyl group via Vilsmeier-Haack reaction using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under controlled temperatures (0–5°C) .
  • Step 2: Neutralization with aqueous sodium acetate to isolate the product.
  • Critical Conditions:
    • Temperature control (<10°C) to minimize side reactions like over-oxidation.
    • Use of anhydrous solvents to prevent hydrolysis of intermediates.
    • Catalytic optimization (e.g., POCl₃ stoichiometry) to enhance formylation efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.